3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothieno[2,3-d]pyrimidinone core structure, which is known for its diverse biological activities
Preparation Methods
The synthesis of 3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One common method includes the condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of a suitable base. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group plays a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The benzothieno[2,3-d]pyrimidinone core structure is responsible for the compound’s stability and overall biological activity .
Comparison with Similar Compounds
Similar compounds include:
4-allyloxyacetanilide: This compound shares the prop-2-en-1-yloxy group but has a different core structure.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core and exhibit similar biological activities, including antifibrotic and anticancer properties.
The uniqueness of 3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19N3O2S/c1-2-11-25-15-9-7-14(8-10-15)12-22-23-13-21-19-18(20(23)24)16-5-3-4-6-17(16)26-19/h2,7-10,12-13H,1,3-6,11H2/b22-12+ |
InChI Key |
IJSZPZOBXQWWNI-WSDLNYQXSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.